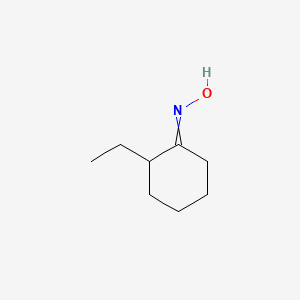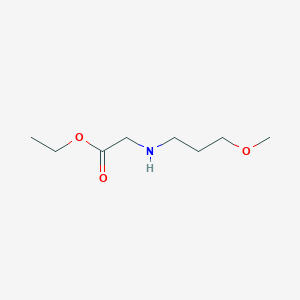
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-thiazol-4-yl)-benzoic acid methyl ester
- (2-Amino-thiazol-4-yl)-benzene-1,4-diol
- (2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl
Uniqueness
Ethyl 2-(((2-aminothiazol-4-yl)methyl)thio)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazole ring and ethyl ester group make it a versatile intermediate for various synthetic applications, and its potential biological activity sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H12N2O2S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
ethyl 2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetate |
InChI |
InChI=1S/C8H12N2O2S2/c1-2-12-7(11)5-13-3-6-4-14-8(9)10-6/h4H,2-3,5H2,1H3,(H2,9,10) |
InChI Key |
JVTYDZCKYYGDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC1=CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[2-(2,6-dichlorophenyl)-4-phenylsulfanyl-1,2,3,4-tetrahydroquinolin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8557315.png)
![Methyl 4-(cyclopropanesulfonamido)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8557324.png)
![[2-(4-Chloromethyl-phenoxy)-ethyl]-diethyl-amine hydrochloride salt](/img/structure/B8557339.png)
![N-[1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)-2-propenamide](/img/structure/B8557342.png)
![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperidine-1-carboxylate](/img/structure/B8557349.png)







